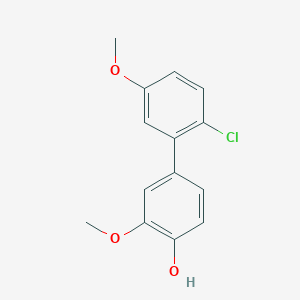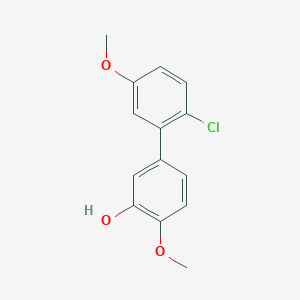
2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95%
Übersicht
Beschreibung
2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% (2-MTP) is an organic compound that has been used in various scientific and laboratory applications. It is a white crystalline solid with a melting point of 88-90 °C and is soluble in organic solvents, such as ethanol and methanol. 2-MTP has been studied for its potential use in various applications, such as synthesis, catalysis, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% has been studied for its potential use in various scientific research applications. It has been used as a reagent for the synthesis of compounds, such as 2-methoxyphenyl-3-methyl-4-trifluoromethyl-1-pyrrole-2-carboxylate, 2-methoxy-5-(2-trifluoromethylphenyl)-1-phenyl-1-pentanone, and 2-methoxy-5-(2-trifluoromethylphenyl)-3-methyl-1-pyrrole-2-carboxaldehyde. It has also been used as a catalyst for the synthesis of compounds, such as 2-methoxy-5-(2-trifluoromethylphenyl)-1-phenyl-1-pentanol and 2-methoxy-5-(2-trifluoromethylphenyl)-1-phenyl-1-pentanone. Furthermore, 2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% has also been studied for its potential use in pharmaceuticals, such as as a drug for the treatment of cancer and other diseases.
Wirkmechanismus
2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% has been studied for its potential use in various scientific research applications. Its mechanism of action is not yet fully understood, but it is believed to interact with various enzymes and receptors in the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the enzyme phosphodiesterase-4 (PDE-4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). Furthermore, 2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% has also been shown to interact with various receptors, such as the serotonin receptor 5-HT2A and the histamine H1 receptor.
Biochemical and Physiological Effects
2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% has been studied for its potential use in various scientific research applications. Its biochemical and physiological effects are not yet fully understood, but it has been shown to have several effects on the body. It has been shown to reduce inflammation, pain, and fever. It has also been shown to have anti-oxidant, anti-cancer, and anti-allergic properties. Furthermore, 2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% has also been shown to have neuroprotective effects and to be neuroprotective in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% is that it is relatively inexpensive and easy to synthesize. Furthermore, it is relatively stable and has a low toxicity profile. However, there are some limitations to using 2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments. For example, it is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, it can be difficult to control the concentration of 2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% in a solution, as it is prone to degradation.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% in scientific research. One potential future direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential use in pharmaceuticals and other medical applications. Furthermore, further research could be conducted to explore its potential use as a catalyst for the synthesis of compounds. Finally, further research could be conducted to explore its potential use in other scientific research applications, such as materials science and nanotechnology.
Synthesemethoden
2-Methoxy-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis is a direct nucleophilic substitution reaction that involves the reaction of an alkyl halide with an alcohol in the presence of a base. The Grignard reaction is a nucleophilic addition reaction that involves the reaction of an alkyl or aryl halide with a metal salt of magnesium in an ether solvent. The Wittig reaction is a nucleophilic addition reaction that involves the reaction of an alkyl halide with a phosphonium salt in the presence of a base.
Eigenschaften
IUPAC Name |
2-methoxy-5-[2-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-6-9(8-12(13)18)10-4-2-3-5-11(10)14(15,16)17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWASDCQZDNDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685683 | |
| Record name | 4-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(2-trifluoromethylphenyl)phenol | |
CAS RN |
1261989-54-1 | |
| Record name | 4-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)









